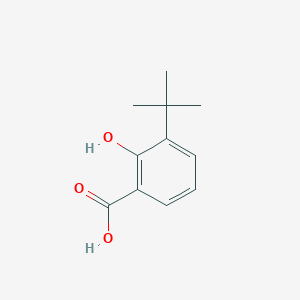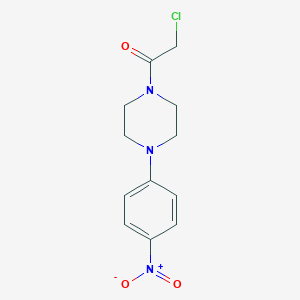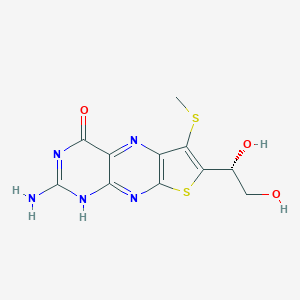![molecular formula C9H8N4O3 B099929 [6-(4-Pyrimidin-2-onyl)thymine] CAS No. 18694-06-9](/img/structure/B99929.png)
[6-(4-Pyrimidin-2-onyl)thymine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Pyrimidin-2-onyl)thymine, also known as PPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPT has been shown to inhibit a specific protein kinase, known as PIM1, which is involved in various cellular processes, including cell growth and survival.
Wirkmechanismus
PIM1 is a serine/threonine protein kinase that regulates various cellular processes, including cell growth and survival. PIM1 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] inhibits PIM1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity.
Biochemische Und Physiologische Effekte
In addition to its potential therapeutic applications, [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have other biochemical and physiological effects. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [6-(4-Pyrimidin-2-onyl)thymine] in lab experiments is its specificity for PIM1. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of PIM1 in cellular processes. However, the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of [6-(4-Pyrimidin-2-onyl)thymine]. One potential application is the use of [6-(4-Pyrimidin-2-onyl)thymine] in combination with chemotherapy to enhance the efficacy of treatment. Additionally, the development of more potent and selective PIM1 inhibitors could provide new therapeutic options for the treatment of cancer. Finally, the study of the role of PIM1 in other cellular processes, such as immune cell function, could provide new insights into the role of this protein kinase in health and disease.
Conclusion
In conclusion, [6-(4-Pyrimidin-2-onyl)thymine] is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. [6-(4-Pyrimidin-2-onyl)thymine] inhibits the protein kinase PIM1, which is overexpressed in many types of cancer and promotes tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to have other biochemical and physiological effects, including the inhibition of T cell proliferation and bacterial growth. While the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments, [6-(4-Pyrimidin-2-onyl)thymine] remains a useful tool for studying the role of PIM1 in cellular processes.
Synthesemethoden
The synthesis of [6-(4-Pyrimidin-2-onyl)thymine] involves several steps, including the preparation of 4-pyrimidin-2-yl aniline, which is then reacted with thymine to form the final product. The reaction is catalyzed by palladium acetate and requires several purification steps to obtain a pure product. The yield of the reaction is typically around 30%, which makes the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] relatively challenging.
Wissenschaftliche Forschungsanwendungen
[6-(4-Pyrimidin-2-onyl)thymine] has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. PIM1, the protein kinase inhibited by [6-(4-Pyrimidin-2-onyl)thymine], is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. By inhibiting PIM1, [6-(4-Pyrimidin-2-onyl)thymine] has the potential to reduce tumor growth and sensitize cancer cells to chemotherapy.
Eigenschaften
CAS-Nummer |
18694-06-9 |
|---|---|
Produktname |
[6-(4-Pyrimidin-2-onyl)thymine] |
Molekularformel |
C9H8N4O3 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-methyl-6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O3/c1-4-6(12-9(16)13-7(4)14)5-2-3-10-8(15)11-5/h2-3H,1H3,(H,10,11,15)(H2,12,13,14,16) |
InChI-Schlüssel |
WCGFYFUFXJNAQM-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
Kanonische SMILES |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
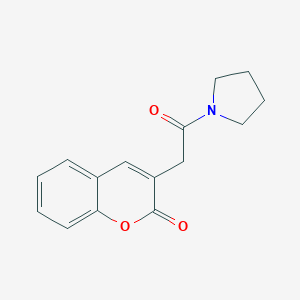
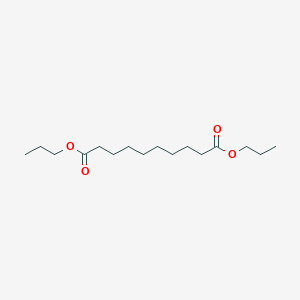
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
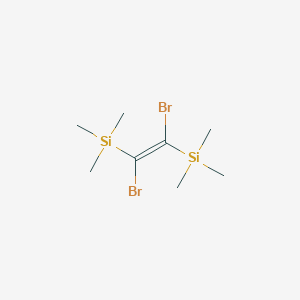
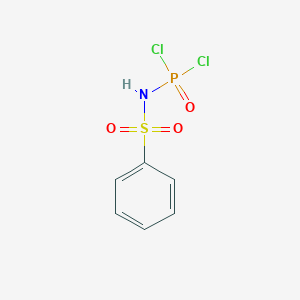
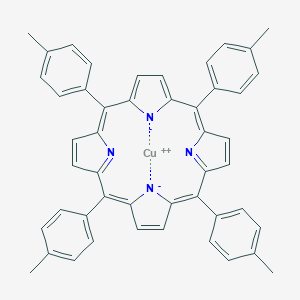
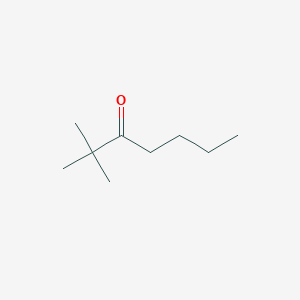
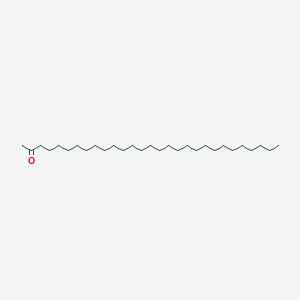
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
